

Comparative Analysis of PARP Inhibitors in Oncology

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Compound of Interest

Compound Name: FAUC 365

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A detailed review of Olaparib, Niraparib, and Rucaparib for researchers, scientists, and drug development professionals.

Note: Initial searches for "**FAUC 365**" did not yield information on a specific pharmaceutical compound. The following guide provides a comparative analysis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of drugs, based on available research.

This guide offers an objective comparison of the performance of three major PARP inhibitors—Olaparib, Niraparib, and Rucaparib—supported by experimental data from preclinical and clinical studies.

Data Presentation: Quantitative Comparison of PARP Inhibitors

The following tables summarize key quantitative data for Olaparib, Niraparib, and Rucaparib, focusing on their efficacy in treating ovarian cancer.

Drug	Trial (Setting)	Patient Population	Median Progression-Free Survival (mPFS)	Hazard Ratio (HR) for PFS	Median Overall Survival (mOS)	Hazard Ratio (HR) for OS
Olaparib	SOLO-2 (Recurrent, Platinum-Sensitive)	BRCA-mutated	19.1 months vs 5.5 months (placebo) [1]	Not Reported	51.7 months vs 38.8 months (placebo) [1]	0.74[1]
Olaparib	Study 19 (Recurrent, Platinum-Sensitive)	Overall	8.4 months vs 4.8 months (placebo) [2]	0.35[2]	Not Reported	Not Reported
Olaparib	Study 19 (Recurrent, Platinum-Sensitive)	BRCA-mutated	11.2 months vs 4.3 months (placebo) [2]	0.18[2]	Not Reported	Not Reported
Olaparib + Bevacizumab	PAOLA-1 (1st-line Maintenance)	Overall	22.1 months vs 16.6 months (bevacizumab alone) [2]	0.59[1][2]	56.5 months vs 51.6 months (bevacizumab alone) [2]	0.92[2]

Olaparib + Bevacizumab	PAOLA-1 (1st-line Maintenance)	HRD- positive	37.2 months vs 17.7 months (bevacizumab alone) [2]	0.33[2]	75.2 months vs 57.3 months (bevacizumab alone) [2]	0.62[2]
Niraparib	PRIMA (1st-line Maintenance)	HR- proficient	Not Reported	0.68[1]	Not Reported	Not Reported
Niraparib + Bevacizumab	AVANOVA 2 (Recurrent, Platinum- Sensitive)	Overall	11.9 months vs 5.5 months (niraparib alone)[2]	0.35[2]	Not Reported	Not Reported
Rucaparib	Not specified in search results	Not specified in search results	Not specified in search results	Not specified in search results	Not specified in search results	Not specified in search results

Drug	Cell Lines	Assay	Endpoint	Result
Rucaparib	IGROV-1, ES-2	Durability of PARP Inhibition (1 μ M pulse)	PARP inhibition at 72h post- washout	~75-80% inhibition retained[3]
Olaparib	IGROV-1, ES-2	Durability of PARP Inhibition (1 μ M pulse)	PARP inhibition at 72h post- washout	Undetectable to ~30-35% inhibition retained[3]
Niraparib	IGROV-1, ES-2	Durability of PARP Inhibition (1 μ M pulse)	PARP inhibition at 72h post- washout	Undetectable to ~30-35% inhibition retained[3]
Talazoparib	IGROV-1	Durability of PARP Inhibition (1 μ M pulse)	PARP inhibition at 72h post- washout	~12% inhibition retained[3]
Pamiparib	IGROV-1	Durability of PARP Inhibition (1 μ M pulse)	PARP inhibition at 72h post- washout	~12% inhibition retained[3]

Experimental Protocols

Durability of PARP Inhibition Assay[3]

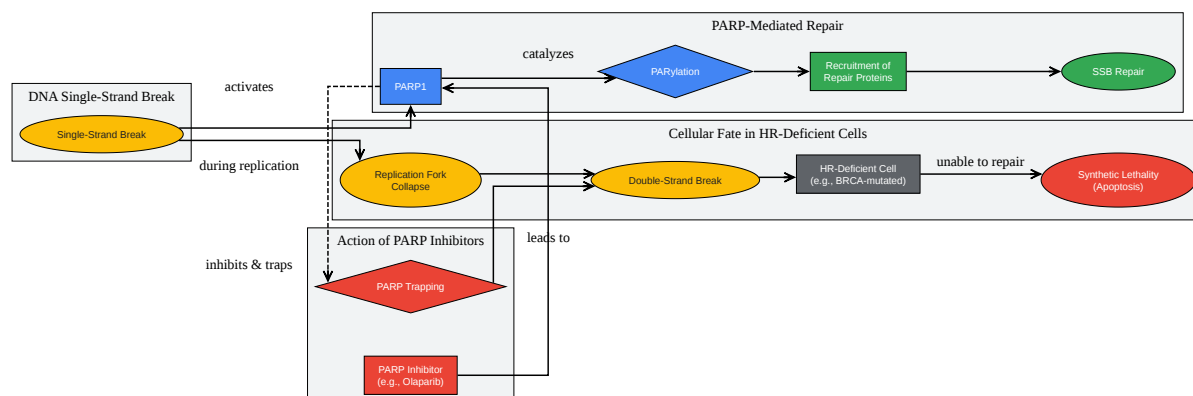
- Objective: To determine the persistence of PARP inhibition after drug removal.
- Cell Lines: IGROV-1 and ES-2 human ovarian cancer cells.
- Procedure:
 - Cells were treated with 1 μ M of the respective PARP inhibitor (rucaparib, olaparib, niraparib, talazoparib, pamiparib) for 1 hour.
 - The drug was then removed (washout).

- PARP activity was measured at various time points post-washout (0, 1, 24, 48, and 72 hours).
- PARP activity was quantified and compared to untreated control cells to calculate the percentage of inhibition.
- Significance: This assay reveals differences in how long the inhibitory effects of various PARP inhibitors last within the cell, which has implications for dosing schedules and combination therapies.

Clinical Trial Protocols (General Overview)

- PAOLA-1 Phase III Trial: This study evaluated the efficacy and safety of adding olaparib to bevacizumab as a first-line maintenance treatment for advanced ovarian cancer.^{[1][2]} Patients were randomized to receive either olaparib plus bevacizumab or a placebo plus bevacizumab.^[1] The primary endpoint was progression-free survival.^[1]
- SOLO-2 Phase III Trial: This trial assessed the efficacy of olaparib as a maintenance monotherapy in patients with platinum-sensitive, relapsed, BRCA-mutated ovarian cancer.^[1] Patients were randomized to receive olaparib or a placebo. The primary endpoint was progression-free survival, with overall survival as a key secondary endpoint.^[1]

Mandatory Visualization



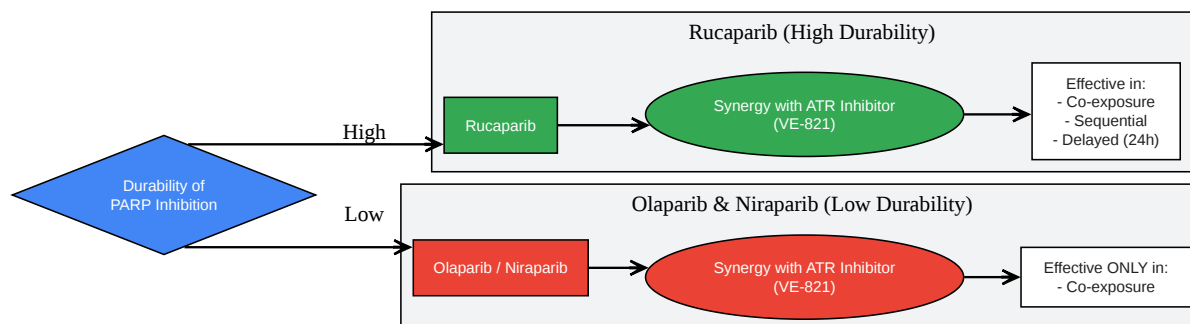
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Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.



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Caption: Experimental workflow for the PARP inhibitor durability assay.



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Caption: Relationship between PARP inhibition durability and combination scheduling with ATR inhibitors.

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